Technical Guide: 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1)
Technical Guide: 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1)
[1][2]
Executive Summary
3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine (CAS 869012-93-1), often referred to in laboratory shorthand as 3-bromo-2-methyl-6-azaindole , represents a high-value heterocyclic scaffold in modern drug discovery. Unlike its more common 7-azaindole counterparts, the 6-azaindole core offers a distinct hydrogen-bonding vector profile critical for targeting specific kinase hinge regions (e.g., JAK, PI3K, and Aurora kinases).
The presence of the C3-bromine atom serves as a versatile "chemical handle," enabling rapid diversification via palladium-catalyzed cross-coupling reactions. Simultaneously, the C2-methyl group provides essential steric bulk that can restrict rotameric freedom in the binding pocket or block metabolic oxidation at the typically reactive C2 position. This guide outlines the optimized synthesis, handling, and application of this compound, designed to streamline its integration into lead optimization campaigns.
Chemical Profile & Physicochemical Properties[2][3][4][5][6]
| Property | Specification |
| CAS Number | 869012-93-1 |
| IUPAC Name | 3-Bromo-2-methyl-1H-pyrrolo[2,3-c]pyridine |
| Common Name | 3-Bromo-2-methyl-6-azaindole |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~4.5 (Pyridine N), ~13 (Pyrrole NH) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Route & Optimization
The most robust route to CAS 869012-93-1 involves the electrophilic bromination of the parent heterocycle, 2-methyl-1H-pyrrolo[2,3-c]pyridine . While direct ring closure of brominated pyridines is possible, it often suffers from regioselectivity issues. The protocol below utilizes N-Bromosuccinimide (NBS), which provides superior atom economy and milder conditions compared to elemental bromine.
Reaction Logic
The pyrrole ring of the 6-azaindole is electron-rich, specifically at the C3 position. The pyridine nitrogen at position 6 is electron-withdrawing, but the pyrrole nitrogen's lone pair donation dominates the reactivity at C3.
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Reagent Choice: NBS is selected over Br₂ to prevent over-bromination or radical side reactions on the C2-methyl group.
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Solvent: DMF is preferred for its ability to solubilize the polar starting material and stabilize the polar transition state.
Experimental Protocol (Self-Validating System)
Reagents:
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2-Methyl-1H-pyrrolo[2,3-c]pyridine (1.0 equiv)
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N-Bromosuccinimide (NBS) (1.05 equiv)
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DMF (Dimethylformamide), anhydrous (10 volumes)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with 2-methyl-1H-pyrrolo[2,3-c]pyridine and a magnetic stir bar.
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Solvation: Add anhydrous DMF under an inert atmosphere (N₂ or Ar). Stir until fully dissolved.
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Cooling: Cool the solution to 0°C using an ice/water bath. Critical: Lower temperature improves regioselectivity and prevents bromination of the methyl group.
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Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.
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Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
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Validation: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (M+H = 133) should disappear, replaced by the product doublet (M+H = 211/213, 1:1 ratio).
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Quench: Pour the reaction mixture into 5 volumes of ice-cold water. The product typically precipitates.
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Workup:
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If solid forms: Filter, wash with copious water to remove DMF/succinimide, and dry under vacuum.
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If no precipitate: Extract with Ethyl Acetate (3x). Wash organics with brine (5x) to remove DMF. Dry over Na₂SO₄, filter, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc gradient) if necessary.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic workflow for the regioselective bromination of 2-methyl-6-azaindole.
Medicinal Chemistry Applications
The 3-bromo-2-methyl-6-azaindole scaffold is a "privileged structure" in kinase inhibition. Its utility stems from three distinct vectors of modification.
Functionalization Strategies[3][7][8]
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C3-Position (Bromine Handle): The primary site for diversity.
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Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to install hydrophobic groups that access the "back pocket" of kinase enzymes.
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Sonogashira Coupling: Installation of alkynes for rigid linker systems.
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N1-Position (Pyrrole Nitrogen):
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Alkylation/Arylation:[1] Modulates solubility and permeability. Often used to attach solubilizing tails (e.g., piperazines).
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Protection: SEM or Boc protection is often required during harsh C3 couplings.
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N6-Position (Pyridine Nitrogen):
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Acts as a critical Hydrogen Bond Acceptor (HBA) in the kinase hinge region.
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N-Oxidation: Can be oxidized to the N-oxide to alter metabolic profiles or create prodrugs.
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Functionalization Logic Diagram
Caption: Structural Activity Relationship (SAR) map highlighting key vectors for drug design optimization.
Characterization & Quality Control
To ensure the integrity of the synthesized or purchased material, the following spectral features must be verified.
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¹H NMR (DMSO-d₆, 400 MHz):
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δ ~11.5-12.0 ppm (br s, 1H): Pyrrole NH (Exchangeable).
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δ ~8.7 ppm (s, 1H): C7-H (Pyridine ring, deshielded by adjacent N).
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δ ~8.1 ppm (d, 1H): C5-H.
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δ ~7.4 ppm (d, 1H): C4-H.
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δ ~2.4 ppm (s, 3H): C2-Methyl group.
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LC-MS (ESI+):
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Distinctive 1:1 doublet at m/z 211 and 213, confirming the presence of a single bromine atom.
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Retention time should be significantly higher than the non-brominated precursor due to increased lipophilicity.
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Safety & Handling
Hazard Classification (GHS):
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H301: Toxic if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Handling Protocols:
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Engineering Controls: Always handle within a certified chemical fume hood.
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PPE: Nitrile gloves (double gloving recommended during weighing), safety goggles, and lab coat.
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Spill Response: Contain with sand or vermiculite. Do not use water to flush large spills.
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Waste Disposal: Dispose of as halogenated organic waste.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5523659 (3-Bromo-1H-pyrrolo[2,3-b]pyridine). [Note: Used for comparative physicochemical properties of the azaindole class]. Retrieved from [Link]
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Yum, E. K., et al. (2018).[2][3] Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules. Retrieved from [Link]
